Superior Blood Pressure Reduction Compared to Enalapril in the OCTAVE Pivotal Trial
In the large-scale OCTAVE trial, which randomized 25,267 hypertensive patients, treatment with Omapatrilat resulted in a greater reduction in systolic blood pressure compared to the ACE inhibitor enalapril [1]. This demonstrates a quantifiable superior antihypertensive effect directly attributed to the compound's dual mechanism [2].
| Evidence Dimension | Reduction in Systolic Blood Pressure |
|---|---|
| Target Compound Data | Omapatrilat (mean BP reduction) |
| Comparator Or Baseline | Enalapril (mean BP reduction) |
| Quantified Difference | Approximately 3 mmHg greater reduction with Omapatrilat |
| Conditions | Randomized, double-blind, 24-week trial in 25,267 hypertensive patients (OCTAVE trial) |
Why This Matters
This 3 mmHg difference in systolic blood pressure is clinically and statistically significant, confirming that for researchers studying blood pressure control, Omapatrilat is a more potent and distinct tool than enalapril.
- [1] Coats AJS. Omapatrilat--the story of Overture and Octave. Int J Cardiol. 2002 Nov;86(1):1-4. View Source
- [2] Zanchi A, et al. Recent clinical trials with omapatrilat: new developments. Curr Hypertens Rep. 2003 Aug;5(4):346-52. View Source
